(S)-4,4-Difluoropyrrolidine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery
(S)-4,4-Difluoropyrrolidine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery
Abstract: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Within this class, selectively fluorinated derivatives have garnered intense interest for their ability to fine-tune physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile, a chiral building block of significant strategic value. We will explore its core chemical properties, the nuanced impact of geminal difluorination, its reactivity profile, and its pivotal role in the development of next-generation enzyme inhibitors for oncology and metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
Molecular Profile and Physicochemical Properties
(S)-4,4-Difluoropyrrolidine-2-carbonitrile is a synthetic, chiral heterocyclic compound. It is most commonly supplied and handled as its hydrochloride salt to improve stability and handling characteristics.
Key Specifications
The fundamental properties of the hydrochloride salt are summarized below for rapid reference.
| Property | Value | Reference(s) |
| Compound Name | (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride | [2] |
| CAS Number | 869489-04-3 | [3] |
| Molecular Formula | C₅H₇ClF₂N₂ | [3] |
| Molecular Weight | 168.57 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Typical Purity | ≥97% | [2] |
| Storage Conditions | 2-8°C, store under an inert gas atmosphere | [3] |
| InChI Key | BOGMTOHWIVLVJE-WCCKRBBISA-N | [2] |
The Strategic Impact of Geminal Difluorination
The introduction of a gem-difluoromethylene (CF₂) group at the C4 position is not a trivial substitution; it is a strategic decision in molecular design that imparts several advantageous properties. Understanding the causality behind these effects is critical for its effective application.
-
Metabolic Stability: The CF₂ group serves as a non-hydrolyzable bioisostere of a ketone or a metabolically vulnerable methylene group.[4][5] The high strength of the C-F bond prevents oxidative metabolism at this position, often leading to an improved pharmacokinetic profile and longer in vivo half-life of the final drug candidate.[6]
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability by preventing excessive protonation in the gastrointestinal tract.[6]
-
Conformational Control & Lipophilicity: The CF₂ moiety alters the local electronic environment and can influence the puckering of the pyrrolidine ring. This conformational constraint can enhance binding affinity to a biological target. Furthermore, gem-difluorination generally increases lipophilicity, which can be leveraged to improve membrane permeability.[6]
Spectroscopic Data
Full characterization data is essential for confirming the identity and purity of the material before use in a synthetic campaign.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are consistent with the assigned structure. The ¹⁹F NMR spectrum provides a clear diagnostic signal for the difluoromethylene group.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretch.
Note: Verified ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for specific batches are available from commercial suppliers.[3][7]
Synthesis and Chemical Reactivity
As a chiral building block, the stereoselective synthesis and predictable reactivity of (S)-4,4-Difluoropyrrolidine-2-carbonitrile are paramount.
Representative Synthetic Pathway
While multiple proprietary routes exist for the industrial-scale production of this compound, a robust and stereocontrolled synthesis can be envisioned starting from the commercially available chiral precursor, N-Boc-4-oxo-L-proline. This representative pathway highlights the key chemical transformations required.
Caption: A plausible synthetic workflow for the target compound.
Causality Behind the Workflow:
-
Starting Material: The use of a chiral pool starting material like an N-Boc-4-oxo-L-proline derivative ensures that the critical (S)-stereochemistry at the C2 position is set from the outset.
-
Fluorination: Deoxyfluorination of the C4 ketone is the key step for introducing the gem-difluoro moiety. Reagents like DAST (diethylaminosulfur trifluoride) are commonly employed for this transformation.
-
Nitrile Introduction: A common and reliable method for generating the C2 nitrile is through the dehydration of the corresponding primary amide. This two-step sequence (ester → amide → nitrile) is often more robust than direct conversion from the ester.
-
Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions, typically using HCl in an ethereal solvent like dioxane, which concurrently forms the stable hydrochloride salt.
Core Reactivity Profile
The utility of this building block stems from the selective reactivity of its two primary functional groups: the secondary amine and the C2-nitrile.
Caption: Primary reaction pathways for the title compound.
-
Secondary Amine (N-H): This site is a versatile handle for elaboration. It readily undergoes N-acylation with acid chlorides or activated esters (a key reaction for incorporating it into larger molecules), N-sulfonylation, and N-alkylation under appropriate basic conditions.
-
Nitrile (C≡N): The nitrile group is a stable but synthetically flexible functional group.
-
Reduction: It can be reduced to a primary aminomethyl group, providing a route to diamine structures.
-
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, a common transformation in the metabolism of nitrile-containing drugs.[8]
-
Applications in Drug Discovery: Case Studies
The unique structural and electronic features of (S)-4,4-Difluoropyrrolidine-2-carbonitrile make it a highly sought-after intermediate for targets where a nitrile warhead and a fluorinated scaffold are beneficial.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
-
Therapeutic Context: DPP-4 is a serine protease that deactivates incretin hormones (like GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones, making it a validated strategy for the treatment of type 2 diabetes.[9][10]
-
Mechanism & Role of the Scaffold: The pyrrolidine-2-carbonitrile motif is a classic pharmacophore for DPP-4 inhibitors.[11] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition. The (S)-stereochemistry is crucial for correct orientation within the binding pocket. The introduction of the 4,4-difluoro moiety, as seen in derivatives studied in the literature, can enhance potency and improve the drug's metabolic profile, leading to more effective and safer anti-diabetic agents.[12]
Case Study: Fibroblast Activation Protein (FAP) Inhibitors
-
Therapeutic Context: FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancer types, but has very low expression in healthy tissues. This differential expression makes it an outstanding target for both cancer imaging (theranostics) and targeted drug delivery.[13]
-
Mechanism & Role of the Scaffold: The highly successful FAP-targeted imaging agent, FAPI-04, incorporates the (S)-4,4-Difluoropyrrolidine-2-carbonitrile moiety as its FAP-binding "warhead".[14][15] Similar to DPP-4, the nitrile group interacts with the active site serine. Research has shown that modifying the fluorination pattern on the pyrrolidine ring can modulate binding affinity and pharmacokinetic properties, demonstrating the scaffold's tunability.[15] The stability imparted by the difluoro group is essential for creating robust imaging and therapeutic agents.[16]
| Therapeutic Area | Target Class | Rationale for Use | Reference(s) |
| Metabolic Disease | Serine Protease (DPP-4) | Potent, reversible covalent inhibition via nitrile; improved PK from fluorine. | [11][12] |
| Oncology (Theranostics) | Serine Protease (FAP) | High-affinity binding to FAP for tumor imaging and therapy. | [13][15][16] |
| Neurological Disorders | Various | Scaffold provides 3D complexity; fluorine enhances stability and bioavailability. | [3] |
Experimental Protocol: N-Acylation
The following protocol describes a general, self-validating procedure for the acylation of the pyrrolidine nitrogen, a common first step when using this building block.
Objective: To couple a generic carboxylic acid (R-COOH) to the secondary amine of (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride using standard peptide coupling conditions.
Materials:
-
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Activation: Add HATU (1.2 eq) to the solution.
-
Basification & Initiation: Cool the flask to 0°C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Note: The initial 1.0 eq of base neutralizes the HCl salt, while the subsequent 2.0 eq facilitate the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting pyrrolidine is the primary indicator of completion. A successful reaction shows a new, less polar spot corresponding to the acylated product.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x). c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acylated product.
Safety and Handling
Proper handling of (S)-4,4-Difluoropyrrolidine-2-carbonitrile is essential. As a nitrile-containing compound, it should be treated as potentially toxic.
| Hazard Category | Precaution | First Aid |
| Inhalation | Handle only in a well-ventilated area or chemical fume hood. Avoid breathing dust. | Remove person to fresh air. Seek immediate medical attention. |
| Skin Contact | Wear nitrile gloves, a lab coat, and appropriate protective clothing. Avoid contact. | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Wear safety glasses or goggles. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(S)-4,4-Difluoropyrrolidine-2-carbonitrile is more than a simple heterocyclic intermediate; it is a meticulously designed building block that offers strategic advantages in modern drug discovery. The combination of its fixed stereochemistry, the reactivity of the nitrile "warhead," and the beneficial physicochemical properties imparted by the gem-difluoro group makes it an invaluable tool for medicinal chemists. Its proven application in creating potent and selective inhibitors for high-value targets like DPP-4 and FAP underscores its importance. As the demand for metabolically robust and highly specific therapeutics continues to grow, the rational application of advanced, fluorinated scaffolds such as this will undoubtedly play a critical role in the development of future medicines.
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Slania, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3465. Available at: [Link]
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